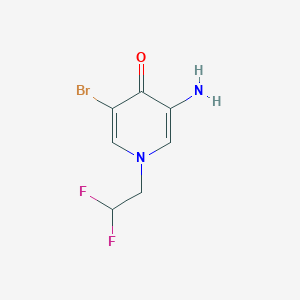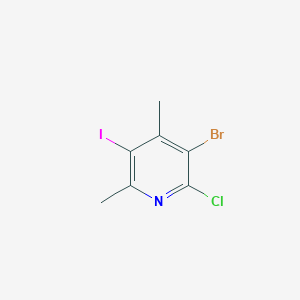
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one is a halogenated aromatic hydroxyl ketone It is known for its unique chemical structure, which includes bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . Another method includes the reaction of 3-bromo-5-chloro-2-hydroxyacetophenone with appropriate aldehydes to form corresponding chalcones and structurally related dienones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
Major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-chloro-2-hydroxyacetophenone: A closely related compound with similar functional groups.
2-Bromo-4’-hydroxyacetophenone: Another halogenated aromatic hydroxyl ketone with different substitution patterns.
Uniqueness
1-(3-Bromo-5-chloro-2-hydroxyphenyl)butan-1-one is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10BrClO2 |
|---|---|
Molekulargewicht |
277.54 g/mol |
IUPAC-Name |
1-(3-bromo-5-chloro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,14H,2-3H2,1H3 |
InChI-Schlüssel |
YEPGWVTVGNPKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(=CC(=C1)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


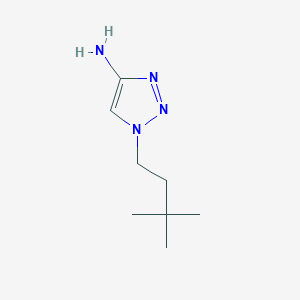
![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)

![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
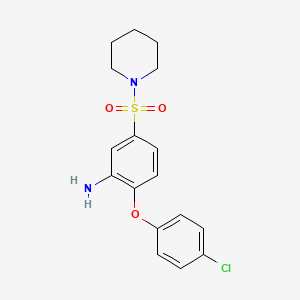
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

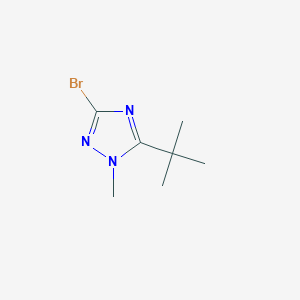
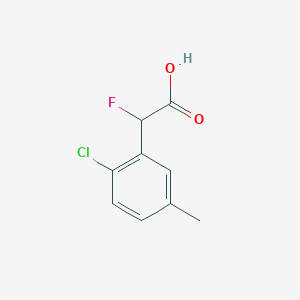

![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
